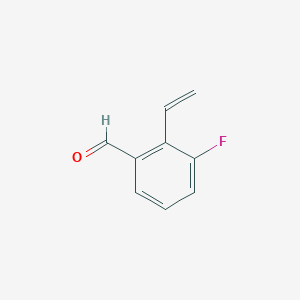
2-ETHENYL-3-FLUOROBENZALDEHYDE
Overview
Description
2-ETHENYL-3-FLUOROBENZALDEHYDE is an organic compound with the molecular formula C9H7FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a vinyl group at the second position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ETHENYL-3-FLUOROBENZALDEHYDE typically involves the fluorination of 2-vinylbenzaldehyde. One common method is the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-ETHENYL-3-FLUOROBENZALDEHYDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluoro-2-vinylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield 3-fluoro-2-vinylbenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in addition reactions, such as hydroboration-oxidation to form 3-fluoro-2-(2-hydroxyethyl)benzaldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Borane-tetrahydrofuran complex followed by hydrogen peroxide in basic conditions.
Major Products Formed:
- 3-Fluoro-2-vinylbenzoic acid
- 3-Fluoro-2-vinylbenzyl alcohol
- 3-Fluoro-2-(2-hydroxyethyl)benzaldehyde
Scientific Research Applications
2-ETHENYL-3-FLUOROBENZALDEHYDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used to create fluorescent probes for imaging and detecting biological molecules due to its ability to form conjugated systems.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 2-ETHENYL-3-FLUOROBENZALDEHYDE in biological systems involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The vinyl group allows for further functionalization, enabling the compound to participate in diverse biochemical pathways .
Comparison with Similar Compounds
- 3-Fluorobenzaldehyde
- 2-Fluoro-3-vinylbenzaldehyde
- 4-Fluoro-2-vinylbenzaldehyde
Comparison: 2-ETHENYL-3-FLUOROBENZALDEHYDE is unique due to the specific positioning of the fluorine and vinyl groups, which confer distinct reactivity and properties. Compared to 3-fluorobenzaldehyde, the presence of the vinyl group in this compound allows for additional reactions, such as polymerization and cross-coupling. This makes it a more versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H7FO |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
2-ethenyl-3-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO/c1-2-8-7(6-11)4-3-5-9(8)10/h2-6H,1H2 |
InChI Key |
YSZWCIXPAXPVIT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC=C1F)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline](/img/structure/B8692241.png)
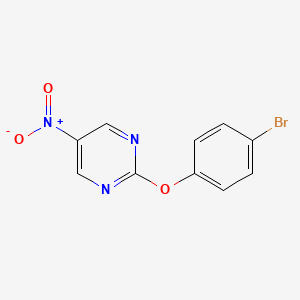
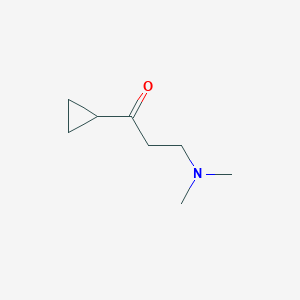


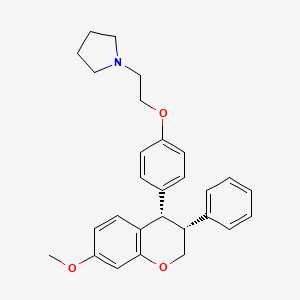
![N-[2-(1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B8692290.png)
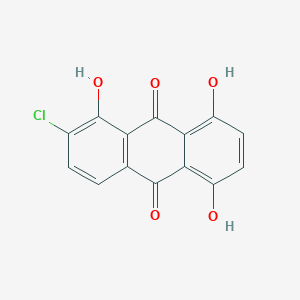
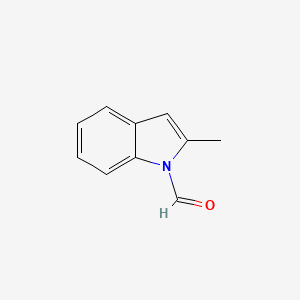

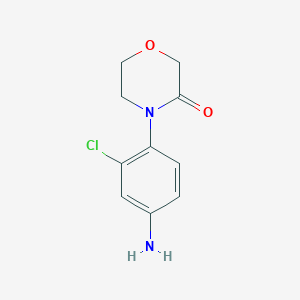
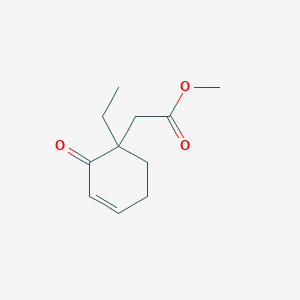
![3-(Difluoromethyl)-5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B8692336.png)

